4-Bromo-2-cyclopropylphenol
Description
Contextualization within Halogenated Phenolic Compound Classes
Halogenated phenolic compounds are a broad class of molecules characterized by a phenol (B47542) ring substituted with one or more halogen atoms. researchgate.net These compounds are of significant interest due to the unique chemical properties imparted by the halogen substituent(s). The presence of a halogen, such as bromine in the case of 4-Bromo-2-cyclopropylphenol, significantly influences the electronic environment of the aromatic ring. Bromine, being an electron-withdrawing group, deactivates the ring towards electrophilic substitution, yet its presence also provides a reactive handle for various cross-coupling reactions.
Halogenated phenols are found in nature, with many being synthesized by marine organisms as secondary metabolites. researchgate.net In the laboratory, they serve as crucial intermediates in the synthesis of a wide array of more complex molecules. The specific placement of the bromine atom at the 4-position and the cyclopropyl (B3062369) group at the 2-position relative to the hydroxyl group in this compound creates a distinct pattern of reactivity and steric hindrance, setting it apart from other halogenated phenols.
Strategic Importance in Contemporary Organic Synthesis Paradigms
In modern organic synthesis, the pursuit of efficiency and novel molecular architectures is paramount. This compound serves as a valuable building block in this endeavor. The bromine atom is a key functional group that can be readily transformed through a variety of powerful synthetic methods. Bromination itself is a fundamental transformation in organic synthesis. nih.gov
The strategic importance of this compound is highlighted by its utility in diversification-oriented synthesis, a strategy that aims to generate libraries of related compounds for biological screening. nih.gov The ability to selectively modify the bromine and hydroxyl groups, as well as the cyclopropyl and aromatic rings, allows for the systematic exploration of chemical space around this core structure. This approach is instrumental in the discovery of new therapeutic agents and functional materials. nih.gov
Evolution of Research Trajectories Pertaining to the Compound and its Analogs
Research involving halogenated phenols has evolved significantly over the years. Initially focused on understanding their natural occurrence and fundamental reactivity, the field has shifted towards harnessing their synthetic potential. researchgate.net The study of analogs of this compound, such as other brominated or chlorinated phenols, has provided valuable insights into structure-activity relationships. For instance, the synthesis of 4-bromo-2-chlorophenols has been explored as intermediates for insecticidal compounds. google.com
The development of new catalytic systems and reaction methodologies has continuously expanded the synthetic utility of compounds like this compound. Research now focuses on late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, a strategy that benefits from the predictable reactivity of the bromo-phenol scaffold. nih.gov The investigation of related structures, such as N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines, demonstrates the ongoing exploration of how substitutions on a brominated phenyl ring influence biological activity. nih.gov
Structural Features and Their Fundamental Chemical Implications in Research Design
The specific arrangement of functional groups in this compound has profound implications for its chemical behavior and how it is utilized in research.
The Phenolic Hydroxyl Group: The -OH group is a versatile functional handle. It can act as a directing group in electrophilic aromatic substitution, can be alkylated or acylated, and its acidity can be modulated by the other substituents on the ring.
The Bromine Atom: Located para to the hydroxyl group, the bromine atom is a key site for synthetic modification. It is an excellent leaving group in nucleophilic aromatic substitution and is readily employed in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of a vast array of carbon and heteroatom-based substituents.
The Cyclopropyl Group: The cyclopropyl group, positioned ortho to the hydroxyl group, introduces significant steric bulk, which can influence the regioselectivity of reactions on the aromatic ring. Furthermore, the cyclopropyl ring itself possesses unique electronic properties, exhibiting some characteristics of a double bond, which can influence the reactivity of the adjacent aromatic system. unl.pt This strained ring can also be a site for ring-opening reactions under certain conditions.
The interplay of these structural features makes this compound a molecule with a rich and tunable reactivity profile, rendering it a valuable tool for synthetic chemists in the design and execution of complex molecular syntheses.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO | synquestlabs.com |
| Molecular Weight | 213.07 g/mol | sigmaaldrich.com |
| CAS Number | 1043871-14-2 | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | QEYYLULNNYJHHS-UHFFFAOYSA-N | sigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-cyclopropylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYLULNNYJHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 2 Cyclopropylphenol
Historical and Current Approaches to Regioselective Bromination of Cyclopropylphenols
The introduction of a bromine atom onto a phenol (B47542) ring already bearing a cyclopropyl (B3062369) group is a critical step in the synthesis of 4-Bromo-2-cyclopropylphenol. The hydroxyl (-OH) and cyclopropyl groups are both ortho-, para-directing activators for electrophilic aromatic substitution. This makes achieving regioselectivity challenging, as bromination could potentially occur at the C4 (para) or C6 (ortho) positions relative to the hydroxyl group. The primary goal is to selectively introduce the bromine atom at the C4 position.
Direct Halogenation Techniques and Control of Positional Selectivity
Direct bromination of 2-cyclopropylphenol (B47241) is the most straightforward approach. The key to this method is the choice of brominating agent and reaction conditions to favor para-substitution over ortho-substitution. The para-position is generally favored due to reduced steric hindrance compared to the ortho-position adjacent to the cyclopropyl group.
N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings like phenols. mdpi.comorganic-chemistry.orgwikipedia.org It provides a low concentration of molecular bromine (Br₂) in situ, which helps to minimize side reactions. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, at controlled temperatures. The use of catalysts or additives can further enhance para-selectivity. For instance, zeolites or silica gel can provide a solid support that sterically favors the para-attack of the electrophile. mdpi.com
Another approach involves using trimethylsilyl bromide (TMSBr) in the presence of a bulky sulfoxide, which has been shown to achieve high para-selectivity in the bromination of phenols. chemistryviews.org The proposed mechanism suggests that an interaction between the thioether byproduct and the phenol's hydroxyl group, via hydrogen bonding, sterically shields the ortho-positions, thereby directing the bromination to the para-position. chemistryviews.org
| Brominating Agent | Catalyst/Solvent | Key Feature | Typical Selectivity |
| N-Bromosuccinimide (NBS) | Acetonitrile | Mild, controlled release of Br₂ | High para-selectivity |
| N-Bromosuccinimide (NBS) / Silica Gel | Dichloromethane | Heterogeneous catalysis, steric control | Enhanced para-selectivity mdpi.com |
| Tetraalkylammonium tribromides | Dichloromethane | Bulky reagent, steric hindrance | Highly para-selective for phenols mdpi.com |
| TMSBr / (4-ClC₆H₄)₂SO | Acetonitrile | In situ generation of bulky complex | Excellent para-selectivity (up to 99/1) chemistryviews.org |
Indirect Bromination Strategies via Pre-functionalization
Indirect methods involve temporarily blocking the more reactive ortho-position to force bromination at the desired para-position. This strategy, while involving more steps, can offer exceptional control over regioselectivity.
One common strategy is the use of a bulky blocking group at the C6 position. For example, a sulfonation reaction can introduce a sulfonic acid group (-SO₃H) ortho to the hydroxyl group. This bulky group will sterically hinder any electrophilic attack at that position. Subsequent bromination will then occur almost exclusively at the available para-position. After the bromination step, the sulfonic acid group can be removed by steam distillation or acid-catalyzed hydrolysis to yield the desired this compound.
Another pre-functionalization strategy involves an ortho-specific reaction, such as a formylation (e.g., Reimer-Tiemann reaction) or carboxylation (e.g., Kolbe-Schmitt reaction), to introduce a group at the C6 position. After blocking the ortho position, bromination is directed to the C4 position. The final step involves the removal of the blocking group to furnish the target molecule.
Methodologies for the Formation of the Cyclopropyl Moiety within Phenolic Frameworks
The creation of the cyclopropyl ring is a key synthetic challenge due to its inherent ring strain. wikipedia.org Several methodologies exist to construct this moiety on a pre-existing phenolic structure.
Cyclopropanation Reactions on Unsaturated Phenol Precursors
This approach involves starting with a phenol that contains an alkene functionality at the ortho-position, which is then converted into a cyclopropane (B1198618) ring. A common precursor is 2-allylphenol (B1664045).
The Simmons-Smith reaction is a classic and effective method for this transformation. wikipedia.orgscispace.com It involves the use of a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), which is generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. wikipedia.org The hydroxyl group of the 2-allylphenol can act as a directing group, leading to diastereoselective cyclopropanation. Variations of this reaction utilize diethylzinc (B1219324) (Et₂Zn) for improved reactivity. wikipedia.org
Another important method is the catalytic cyclopropanation using diazo compounds, such as ethyl diazoacetate, in the presence of a transition metal catalyst like rhodium(II) or copper complexes. ethz.ch This method generates a metal carbene intermediate that adds across the double bond of the precursor to form the cyclopropane ring.
| Reaction Name | Reagents | Precursor | Key Features |
| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | 2-Allylphenol | Directed by the hydroxyl group, good yields. wikipedia.orgscispace.com |
| Furukawa Modification | CH₂I₂, Et₂Zn | 2-Allylphenol | Higher reactivity with electron-rich olefins. ethz.ch |
| Catalytic Cyclopropanation | Ethyl Diazoacetate, Rh₂(OAc)₄ | 2-Vinylphenol | Involves a metal carbene intermediate. |
Intramolecular Cyclization and Ring-Closure Methodologies
An alternative strategy involves forming the cyclopropane ring through an intramolecular cyclization of a suitable phenol derivative. This typically involves a 1,3-difunctionalized propyl chain attached to the phenol ring at the C2 position.
For instance, a precursor such as 2-(1,3-dihalopropyl)phenol can undergo an intramolecular Wurtz-type coupling reaction. Treatment with a strong reducing agent, like sodium metal or an organolithium reagent, generates a carbanion that displaces the second halide in a 3-exo-trig cyclization to form the cyclopropane ring. wikipedia.org This method was famously used in the first synthesis of cyclopropane itself from 1,3-dibromopropane. wikipedia.org
Multi-Step Synthesis Pathways from Simpler Precursors
Pathway 1: Cyclopropanation followed by Bromination
This is often the more favored route due to the ability to control the final bromination step regioselectively.
Alkylation of Phenol: Phenol is first alkylated with an allyl halide (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in acetone) to form allyl phenyl ether.
Claisen Rearrangement: The allyl phenyl ether is heated to induce a Claisen rearrangement, a vapourtec.comvapourtec.com-sigmatropic rearrangement, which moves the allyl group to the ortho-position to form 2-allylphenol.
Cyclopropanation: The double bond of the allyl group in 2-allylphenol is then subjected to a cyclopropanation reaction, such as the Simmons-Smith reaction (CH₂I₂, Zn-Cu), to yield 2-cyclopropylphenol.
Regioselective Bromination: Finally, 2-cyclopropylphenol is selectively brominated at the para-position using a reagent like N-Bromosuccinimide (NBS) in acetonitrile to give the final product, this compound. mdpi.com
Pathway 2: Bromination followed by Cyclopropanation
This pathway begins with the bromination of a simpler phenol.
Bromination of Phenol: Phenol is first brominated to produce 4-bromophenol (B116583). This reaction can be performed with Br₂ in a non-polar solvent.
Ortho-Allylation: The introduction of an allyl group specifically at the ortho-position of 4-bromophenol is challenging. A directed ortho-metalation approach might be required, where the hydroxyl group is first protected, followed by lithiation at the ortho-position and subsequent reaction with an allyl halide.
Cyclopropanation: The resulting 2-allyl-4-bromophenol is then cyclopropanated using a method like the Simmons-Smith reaction to yield this compound.
Given the challenges of selective ortho-allylation on an already substituted ring, Pathway 1 is generally considered the more efficient and higher-yielding synthetic route.
Strategies Involving Sequential Aromatic Substitution and Functional Group Interconversions
The construction of polysubstituted benzenes often relies on a carefully planned sequence of reactions where substituents are introduced one by one. libretexts.org The order of these reactions is critical, as existing substituents on the aromatic ring dictate the position of subsequent additions. Functional group interconversions (FGI) are equally vital, allowing for the transformation of one functional group into another to facilitate the next step in the sequence or to install the desired final functionality. fiveable.meic.ac.uk
A plausible synthetic route to this compound could begin with a commercially available precursor like 4-bromophenol. The strategy would involve the following key steps:
Protection of the Phenolic Hydroxyl Group: The highly reactive hydroxyl group is often protected to prevent it from interfering with subsequent reactions. A common strategy is its conversion to a methyl ether (anisole) using a reagent like dimethyl sulfate. This is a classic example of FGI.
Directed Ortho-Metalation and Cyclopropylation: The methoxy (B1213986) group can direct metalation (lithiation) to the ortho position. Subsequent reaction with a cyclopropylating agent would install the cyclopropyl group at the C2 position.
Deprotection: The final step involves another FGI, the cleavage of the methyl ether to regenerate the free hydroxyl group, yielding the target molecule, this compound.
An alternative sequence might start with 2-cyclopropylphenol, followed by a regioselective bromination at the para-position, which is sterically accessible and electronically activated by the hydroxyl group.
These sequential strategies, while linear, offer precise control over the placement of each substituent, leveraging the directing effects of the functional groups present at each stage of the synthesis.
Convergent and Divergent Synthetic Sequences
Modern synthetic chemistry often employs more complex strategies to improve efficiency, particularly for creating libraries of related compounds or for synthesizing complex targets.
Convergent Synthesis: A convergent approach involves synthesizing different fragments of the target molecule separately and then joining them together in the final stages. For this compound, a hypothetical convergent synthesis could involve:
Fragment A Synthesis: Preparation of a 1,4-dibromo-2-halobenzene derivative.
Fragment B Synthesis: Preparation of a cyclopropyl-organometallic reagent (e.g., cyclopropylboronic acid or a cyclopropyl Grignard reagent).
Coupling: A transition metal-catalyzed cross-coupling reaction (discussed in section 2.4.1) would unite these two fragments to form the core structure of the target molecule, which may then undergo a final functional group manipulation to reveal the phenol.
Divergent Synthesis: This strategy begins with a common intermediate that can be elaborated into a variety of structurally related final products. nih.gov This is highly efficient for producing chemical libraries for research and development. A divergent approach to this compound could start from 2-cyclopropylphenol as a key intermediate. This common precursor could then be subjected to various electrophilic aromatic substitution reactions to install different groups at the C4 position.
| Reaction | Reagent(s) | Product |
| Bromination | Br₂ in Acetic Acid | This compound |
| Nitration | HNO₃, H₂SO₄ | 2-Cyclopropyl-4-nitrophenol |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 4-Acetyl-2-cyclopropylphenol |
| Sulfonation | Fuming H₂SO₄ | 4-Hydroxy-3-cyclopropylbenzenesulfonic acid |
This interactive table illustrates how a single intermediate can be used to generate a family of related compounds, highlighting the efficiency of a divergent synthetic strategy.
Catalytic Systems in this compound Synthesis and Modification
Catalysis is a cornerstone of modern organic synthesis, offering pathways to perform chemical transformations with high efficiency, selectivity, and minimal waste. jddhs.com Both metal-based and organic catalysts play crucial roles in the formation and functionalization of complex molecules like this compound.
Transition Metal-Catalyzed Approaches for C-C and C-X Bond Formation
The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to organic synthesis. diva-portal.orgdntb.gov.ua Transition metal catalysis, particularly using palladium, has revolutionized this field, enabling the construction of bonds that are difficult to form using traditional methods. nih.gov
For the synthesis of this compound, a key step is the formation of the C-C bond between the aromatic ring and the cyclopropyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose. nih.gov A potential route could involve the coupling of a dihalogenated phenol derivative, such as 4-bromo-2-iodophenol (with a protected hydroxyl group), and cyclopropylboronic acid.
Reaction: 4-Bromo-2-iodo-R + (c-C₃H₅)-B(OH)₂ ⟶ 4-Bromo-2-cyclopropyl-R
The reaction is catalyzed by a palladium(0) complex, which is typically generated in situ. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields.
| Catalyst Precursor | Common Ligands | Typical Solvents |
| Pd(PPh₃)₄ | Triphenylphosphine (B44618) (PPh₃) | Toluene, Dioxane |
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | Tetrahydrofuran (B95107) (THF), Dimethoxyethane (DME) |
| PdCl₂(dppf) | dppf | Dioxane, Water mixtures |
This table presents common catalytic systems used in Suzuki-Miyaura cross-coupling reactions, which are applicable for the key C-C bond formation in the synthesis of this compound.
Organocatalytic and Biocatalytic Considerations in Phenol Functionalization
In addition to transition metals, other catalytic systems are gaining prominence, driven by the desire for more sustainable and selective chemical processes.
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. mdpi.com These reactions are often characterized by high selectivity (regio-, chemo-, and enantioselectivity) and can be conducted in environmentally benign solvents like water. mdpi.com For phenolic compounds, enzymes such as oxidoreductases (e.g., laccases, tyrosinases) can catalyze o-hydroxylation or the oxidation of phenols into reactive quinones. mdpi.com Cytochrome P450 monooxygenases are particularly noteworthy for their ability to perform direct C-H hydroxylation on aromatic rings, offering a potential green pathway to synthesize phenolic compounds from arene precursors. nih.gov While a specific biocatalytic route for this compound is not prominently documented, the potential to use enzymes for selective hydroxylation or subsequent modification represents an active area of research.
Organocatalysis involves the use of small, metal-free organic molecules to accelerate reactions. This field has grown rapidly, providing alternatives to metal-based catalysts and enabling a wide range of asymmetric transformations. While direct organocatalytic synthesis of this specific phenol is less common, these catalysts could be employed to modify the molecule, for instance, by catalyzing reactions at the phenolic hydroxyl group or by introducing new functionalities onto the ring system in a stereocontrolled manner if chiral derivatives were desired.
Green Chemistry Principles in Synthesis Optimization and Development
Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgmgesjournals.com This approach considers the entire lifecycle of a chemical process, from feedstock sourcing to final product disposal.
Solvent Selection and Minimization for Sustainable Processes
Solvents are a major contributor to the environmental impact of the chemical industry, often accounting for the largest portion of mass in a given process and contributing significantly to waste generation. nih.govresearchgate.net Green chemistry emphasizes the careful selection and minimization of solvents. jddhs.com
The ideal solvent should be effective for the reaction, non-toxic, non-flammable, derived from renewable resources, and readily recyclable. Water is often considered a green solvent, along with supercritical fluids and some bio-derived solvents. nih.govacs.orgnih.gov Pharmaceutical companies and other chemical manufacturers have developed solvent selection guides to help chemists choose more sustainable options. researchgate.netubc.ca
| Solvent | Health Hazard | Safety Hazard | Environmental Hazard | Overall Ranking |
| Water | Low | Low | Low | Recommended |
| Ethanol | Low | Medium (Flammable) | Low | Recommended |
| 2-Propanol | Low | Medium (Flammable) | Low | Usable |
| Toluene | High | Medium (Flammable) | Medium | Usable (Substitution Advised) |
| Dichloromethane | High (Carcinogen) | Low | High | Hazardous |
| Hexane | High | High (Flammable) | High | Hazardous |
This interactive data table, based on principles from established solvent selection guides researchgate.netubc.ca, ranks common laboratory solvents. Choosing a solvent from the "Recommended" or "Usable" categories over a "Hazardous" one can significantly improve the sustainability of a synthesis.
For the synthesis of this compound, this means replacing chlorinated solvents like dichloromethane (often used in chromatography) with greener alternatives like ethyl acetate (B1210297)/heptane mixtures. Furthermore, minimizing solvent use can be achieved by designing "one-pot" syntheses where multiple reaction steps are performed in a single vessel without intermediate purification, thereby reducing extraction and purification solvent volumes. jddhs.comnih.gov
Atom Economy and Reaction Efficiency Maximization
Several strategies can be employed to enhance the atom economy and efficiency of the synthesis of this compound. One of the primary approaches is the use of catalytic systems that facilitate the use of milder and more selective brominating agents. stackexchange.com For instance, instead of using stoichiometric amounts of bromine, which results in the formation of hydrogen bromide (HBr) as a byproduct and thus a theoretical maximum atom economy of 50% for the bromine atom, catalytic systems can be designed to utilize both bromine atoms from molecular bromine (Br₂). researchgate.net
One such advanced approach involves the in-situ generation of a more reactive brominating species from a bromide salt, using an oxidizing agent. This can be achieved through the use of a catalyst that facilitates the oxidation of bromide ions (from a source like sodium bromide) in the presence of an oxidant such as hydrogen peroxide. This method not only improves atom economy by utilizing bromide salts but also replaces hazardous elemental bromine with a more benign alternative. The only byproduct in this ideal scenario is water, leading to a significantly greener process.
Below is a comparative data table illustrating the theoretical atom economy for different synthetic approaches to this compound.
| Synthetic Approach | Brominating Agent | Byproducts | Theoretical Atom Economy (%) |
| Traditional Bromination | Br₂ | HBr | ~50% (for Bromine) |
| Catalytic Bromination with NaBr/H₂O₂ | NaBr / H₂O₂ | H₂O | >90% |
| N-Bromosuccinimide (NBS) | NBS | Succinimide | Lower due to large byproduct |
Note: The theoretical atom economy is calculated based on the molecular weights of the reactants and the desired product.
Detailed research into catalytic systems for the bromination of phenols has shown that the choice of catalyst, solvent, and reaction conditions can significantly impact the yield and selectivity of the desired product, thereby maximizing reaction efficiency.
Process Chemistry Aspects for Academic and Research Scale Production
The transition of a synthetic route from a small-scale laboratory experiment to a reliable and reproducible academic or research-scale production process involves careful consideration of several process chemistry aspects. mt.com For the synthesis of this compound, these considerations are crucial for ensuring safety, consistency, and efficiency.
At the academic and research scale, which typically involves the production of gram to kilogram quantities, the primary goals are to develop a process that is safe, robust, and scalable. baranlab.org Key process parameters that need to be optimized and controlled include:
Reaction Concentration: The concentration of reactants can affect reaction kinetics, heat transfer, and product isolation. A systematic study to find the optimal concentration is necessary to maximize yield and minimize solvent usage.
Temperature Control: The bromination of phenols is an exothermic reaction. baranlab.org Proper temperature control is critical to prevent runaway reactions and the formation of impurities. The use of a well-controlled reactor setup with efficient heat exchange is paramount.
Addition Rate of Reagents: The rate at which the brominating agent is added can influence the selectivity of the reaction, particularly in preventing the formation of di-brominated byproducts. A slow and controlled addition is generally preferred.
Mixing and Agitation: Efficient mixing is essential to ensure homogeneity and consistent reaction progress. The type of stirrer and the stirring speed should be chosen to provide adequate mixing without causing splashing or other issues.
Work-up and Purification: The work-up procedure should be designed to be as simple and efficient as possible. This includes the choice of appropriate quenching agents, extraction solvents, and purification methods. While chromatography is common at the research scale, for larger academic scale production, crystallization is a more scalable and economical purification technique. baranlab.org
The table below outlines key process parameters and their typical considerations for the academic and research scale synthesis of this compound.
| Process Parameter | Considerations for Academic/Research Scale | Objective |
| Solvent Selection | Use of safer, greener solvents; ease of removal. | Minimize environmental impact and simplify purification. |
| Reaction Temperature | Monitor and control exotherms; maintain optimal temperature for selectivity. | Ensure safety and maximize yield of the desired isomer. |
| Reagent Addition | Slow, controlled addition of the brominating agent. | Prevent formation of over-brominated byproducts. |
| Reaction Monitoring | Use of techniques like TLC or HPLC to track reaction progress. | Determine reaction endpoint and optimize reaction time. |
| Product Isolation | Development of a robust crystallization or extraction procedure. | Obtain a pure product in high yield without chromatography. |
By carefully considering these process chemistry aspects, a synthetic route for this compound can be developed that is not only efficient and high-yielding but also safe and scalable for academic and research purposes.
Chemical Reactivity and Transformational Chemistry of 4 Bromo 2 Cyclopropylphenol
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a primary site of reactivity in 4-bromo-2-cyclopropylphenol, participating in a variety of reactions that are fundamental to its derivatization and use as a synthetic intermediate.
Etherification and Esterification Reactions for Functional Group Protection and Derivatization
Etherification and esterification reactions are commonly employed to protect the phenolic hydroxyl group or to introduce new functional moieties. These transformations are typically achieved under basic conditions, which enhance the nucleophilicity of the phenol (B47542).
Etherification: The synthesis of ethers from this compound can be accomplished through Williamson ether synthesis. This involves the deprotonation of the phenol with a suitable base to form a phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkyl halide. Common bases and solvents for this reaction include potassium carbonate in acetone (B3395972) or dimethylformamide (DMF). nih.gov For instance, the etherification of substituted phenols with alkyl halides under solvent-free conditions using potassium carbonate has been shown to be an efficient and environmentally friendly method. organic-chemistry.org
A variety of etherification agents can be used, including simple alkyl halides, benzyl (B1604629) chloride, and dimethyl or diethyl sulfate. organic-chemistry.org The reaction conditions can be tailored to favor the desired product, with electron-withdrawing groups on the phenol generally leading to faster reaction times. organic-chemistry.org
Esterification: The phenolic hydroxyl group can be readily converted to an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for esterifying sterically hindered or acid-labile phenols. libretexts.org This method proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol. libretexts.org
Alternatively, esters can be formed by reacting the phenol with an acid chloride in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl byproduct. benthamopenarchives.com A one-pot method for the synthesis of aryl esters from carboxylic acids and phenols using triphenylphosphine (B44618) and carbon tetrachloride has also been reported. google.com
Table 1: Representative Etherification and Esterification Reactions of Substituted Phenols
| Starting Phenol | Reagent(s) | Product Type | Reference |
| 4-Bromophenol (B116583) | 1-Bromopentane, K₂CO₃, Acetone/DMF | Alkyl aryl ether | nih.gov |
| 2-Bromophenol | Dimethyl sulfate, K₂CO₃ (solvent-free) | Methyl aryl ether | organic-chemistry.org |
| Phenol | Carboxylic acid, DCC, DMAP | Aryl ester | libretexts.org |
| 4-Bromophenol | Cinnamic acid, PPh₃, CCl₄, Et₃N | Aryl cinnamate | google.com |
Oxidation Pathways and Mechanistic Considerations
The phenolic ring of this compound is susceptible to oxidation, leading primarily to the formation of quinones. The electron-donating nature of the hydroxyl group activates the aromatic ring, facilitating oxidation. researchgate.net
A common and efficient method for the oxidation of phenols to quinones involves the use of hypervalent iodine(III) reagents, such as iodobenzene (B50100) diacetate (IBD) or iodobenzene di(trifluoroacetate) (IBTA). unl.pt The reaction proceeds through the formation of an aryloxyiodonium(III) intermediate. unl.pt Subsequent intramolecular nucleophilic attack leads to the formation of a quinone. unl.pt For phenols with substituents in the para position, this oxidation can lead to the formation of p-quinones. Given the substitution pattern of this compound, oxidation would be expected to yield a substituted o-benzoquinone.
The oxidation of phenols can also be achieved using other oxidizing agents like manganese dioxide in the presence of aqueous sulfuric acid. core.ac.uk The specific products and yields can be influenced by the reaction conditions and the substitution pattern of the phenol. unl.ptcore.ac.uk For example, the oxidation of 2,6-disubstituted phenols with manganese dioxide yields the corresponding p-benzoquinones. core.ac.uk
The enzymatic oxidation of cyclopropyl-substituted aromatic compounds has also been studied. For instance, the oxidation of cyclopropylbenzene (B146485) by rabbit liver cytochrome P-450 has been shown to produce 2-cyclopropylphenol (B47241), indicating that enzymatic systems can hydroxylate the aromatic ring. google.com Further oxidation of such phenolic intermediates is a plausible pathway in metabolic processes.
Exploration of Hydrogen Bonding Interactions and Their Influence on Chemical Reactivity
The presence of both a hydroxyl group (a hydrogen bond donor) and a bromine atom (a potential hydrogen bond acceptor) in this compound allows for the possibility of intramolecular hydrogen bonding. In ortho-halophenols, the formation of an intramolecular hydrogen bond between the phenolic proton and the halogen atom is a well-documented phenomenon. google.comlibretexts.orgnih.govchemrxiv.orgbeilstein-journals.org
Studies on various o-halophenols have shown that the strength of this intramolecular hydrogen bond varies with the halogen, with the order generally being Cl > Br > I > F in solution. nih.govchemrxiv.org This hydrogen bonding can influence the conformation of the molecule, favoring a cis arrangement where the hydroxyl hydrogen is directed towards the bromine atom. nih.gov
The presence of this intramolecular hydrogen bond can affect the chemical reactivity of the phenolic hydroxyl group. For instance, it can decrease the acidity of the phenol compared to its meta and para isomers where such bonding is not possible. This is because the hydrogen bond stabilizes the proton on the oxygen, making it more difficult to remove. Consequently, reactions that require deprotonation of the phenol, such as etherification and esterification, might necessitate slightly stronger basic conditions compared to unhindered phenols.
Furthermore, the hydrogen bond can influence the spectroscopic properties of the molecule, particularly the infrared stretching frequency of the O-H bond, which is often used to probe these interactions. chemrxiv.org
Transformations of the Bromo Substituent
The bromine atom on the aromatic ring of this compound serves as a versatile handle for further synthetic modifications, primarily through substitution and reduction reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions and Reactivity Profiling
Nucleophilic aromatic substitution (SNAr) is a key reaction for replacing the bromo substituent with a variety of nucleophiles. mdpi.com These reactions typically proceed via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the bromide ion restores the aromaticity of the ring.
The rate of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate and thus accelerating the reaction. nih.gov In this compound, the hydroxyl group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, under forcing conditions or with highly reactive nucleophiles, SNAr can still be achieved. Conversion of the hydroxyl group to an electron-withdrawing group, or the use of a strong base to deprotonate it, can enhance the reactivity.
For the analogous compound, 4-bromoanisole (B123540) (the methyl ether of 4-bromophenol), the methoxy (B1213986) group is also electron-donating, yet it can participate in SNAr reactions, particularly when catalyzed by a transition metal like copper. acs.org The bromine atom in 4-bromoanisole is a good leaving group, facilitating these transformations. benthamopenarchives.com The reaction of 4-bromo-2-substituted phenols with pyrazole (B372694) in the presence of an iridium photocatalyst has been shown to proceed via an SNAr mechanism. beilstein-journals.org
Reductive Debromination Strategies and Conditions
The bromo substituent can be removed through reductive debromination, replacing it with a hydrogen atom. This transformation is valuable for accessing the corresponding 2-cyclopropylphenol.
A common and efficient method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. acs.org This is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), with a hydrogen source. acs.orgresearchgate.net Hydrogen gas is a cost-effective reductant, but transfer hydrogenation using sources like ammonium (B1175870) formate (B1220265) or sodium hypophosphite can also be employed. acs.orgresearchgate.net
The reduction of aryl bromides is generally more facile than that of aryl chlorides, allowing for selective debromination in the presence of chloro substituents. acs.org The reaction is often performed under neutral conditions, making it compatible with a variety of functional groups. acs.org For example, the reduction of 4-bromophenol can be achieved using a Pd/C catalyst in a continuous-flow process. researchgate.net
Light-mediated reductive debromination offers another approach. The use of a photoredox catalyst, such as [Ir(ppy)₂(dtbbpy)]PF₆, in the presence of a hydrogen atom donor can effectively reduce unactivated aryl bromides under mild, open-air conditions.
Table 2: Conditions for Reductive Debromination of Aryl Bromides
| Substrate | Catalyst | Reductant/Conditions | Product | Reference |
| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C | H₂ (gas) | 2-Nitrobenzoic acid | acs.org |
| 3-Bromophenol | 10% Pd/C (packed bed) | Phenylboronic acid, K₂CO₃, iPrOH, 150 °C | 3-Hydroxybiphenyl | researchgate.net |
| Aryl Bromides | [Ir(ppy)₂(dtbbpy)]PF₆ | DIPEA, TTMSS, visible light | Debrominated arene | |
| 4-Bromophenol | Hβ-Zeolite | Reflux | Phenol |
Metal-Catalyzed Cross-Coupling Reactions at the C-Br Bond
The carbon-bromine (C-Br) bond in this compound is the primary site for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the synthesis of a diverse array of more complex molecules. The presence of the ortho-cyclopropyl and hydroxyl groups can influence the reactivity of the C-Br bond, making the choice of catalyst, ligand, and reaction conditions crucial for achieving high efficiency and selectivity.
Suzuki-Miyaura Coupling for Aryl-Aryl and Aryl-Alkyl C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. nih.govharvard.edulibretexts.org For this compound, this reaction allows for the introduction of various aryl and alkyl substituents at the C4 position, leading to the synthesis of substituted 2-cyclopropylphenols.
The general reaction involves the coupling of this compound with an aryl or alkyl boronic acid (or its corresponding ester, such as a pinacol (B44631) ester or a trifluoroborate salt) under palladium catalysis. organic-chemistry.orgnih.govlookchem.com The reaction is tolerant of a wide range of functional groups and the boronic acid reagents are generally stable and have low toxicity. libretexts.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), ligand, base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent system (e.g., dioxane/water, toluene) are critical for optimizing the reaction yield and minimizing side products. researchgate.netresearchgate.net For sterically hindered substrates, specialized ligands are often employed to facilitate the coupling. bohrium.comacs.org The use of potassium organotrifluoroborates has emerged as a valuable alternative to boronic acids, as they are often more stable and resistant to protodeboronation. nih.govlookchem.com
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 96 |
| 3 | 4-Bromotoluene | Cyclopropylboronic acid | [Pd(C₃H₅)Cl]₂ / Tedicyp | K₃PO₄ | Toluene | 95 |
This table presents representative examples of Suzuki-Miyaura coupling reactions and is intended to be illustrative. The specific conditions for this compound would require experimental optimization.
Sonogashira Coupling for Alkyne Introduction and Extension
The Sonogashira coupling reaction is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, catalyzed by a combination of a palladium complex and a copper(I) salt, enables the direct introduction of an alkynyl group at the C4 position of this compound. nih.govresearchgate.net
The reaction typically involves a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) co-catalyst, like CuI, in the presence of an amine base (e.g., triethylamine, diisopropylamine), which also serves as the solvent in some cases. organic-chemistry.orgresearchgate.net The Sonogashira coupling is highly efficient for the synthesis of arylalkynes and is tolerant of many functional groups. scirp.org Room-temperature and copper-free variations of the Sonogashira reaction have also been developed to broaden its applicability and simplify reaction conditions. nih.gov The resulting 4-alkynyl-2-cyclopropylphenol derivatives are valuable intermediates for further transformations or as target molecules in various fields.
Table 2: Examples of Sonogashira Coupling Reactions
| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 95 |
| 2 | 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | Toluene | 97 |
| 3 | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 98 |
This table presents representative examples of Sonogashira coupling reactions and is intended to be illustrative. The specific conditions for this compound would require experimental optimization.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. libretexts.orgwikipedia.org This reaction provides a direct route to synthesize N-aryl derivatives from this compound, which are important structures in medicinal chemistry and materials science. mit.eduorganic-chemistry.org
The reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) has been crucial for the success of this transformation, allowing for the coupling of a wide variety of aryl halides with primary and secondary amines, including anilines, under mild conditions. organic-chemistry.orgrsc.org The choice of base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is also critical for the catalytic cycle. nih.gov
Table 3: Examples of Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 98 |
| 2 | 4-Chlorotoluene | Aniline (B41778) | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 94 |
| 3 | Bromobenzene | Carbazole | [Pd(allyl)Cl]₂ / t-BuXPhos | LiOtBu | Toluene | 98 |
This table presents representative examples of Buchwald-Hartwig amination and is intended to be illustrative. The specific conditions for this compound would require experimental optimization.
Negishi, Stille, and Heck Coupling Variants
Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other palladium-catalyzed cross-coupling reactions offer alternative strategies for the functionalization of this compound.
The Negishi coupling utilizes organozinc reagents, which are among the most reactive organometallic reagents for cross-coupling. nrochemistry.comnumberanalytics.com This reaction allows for the formation of C-C bonds with a wide range of coupling partners under palladium or nickel catalysis. wikipedia.orgorganic-chemistry.org The high reactivity of organozinc compounds often allows for milder reaction conditions. A general procedure for a Negishi coupling involving this compound has been documented in patent literature. epo.org
The Stille coupling employs organotin (stannane) reagents. nrochemistry.comwikipedia.org A key advantage of the Stille reaction is that the organostannanes are tolerant of a vast array of functional groups, and the reaction conditions are generally neutral and mild. numberanalytics.com However, a significant drawback is the toxicity of the organotin compounds and byproducts. The chemoselectivity of Stille couplings can be controlled, for instance, in molecules containing both a bromo and a triflate group, by the choice of catalyst and additives. nih.gov
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, with the concomitant formation of a C-C bond. mdpi.comorganic-chemistry.org The reaction is typically carried out in the presence of a palladium catalyst and a base. fu-berlin.de The Heck reaction is stereoselective, usually favoring the trans product. organic-chemistry.org A variety of alkenes, including acrylates, styrenes, and vinyl ethers, can be used, providing access to a wide range of vinyl-substituted 2-cyclopropylphenols. unishivaji.ac.inbeilstein-journals.org
Development of Novel Catalyst Systems and Ligand Design for Enhanced Selectivity
Continuous research in organometallic chemistry focuses on the development of more active, stable, and selective catalyst systems for cross-coupling reactions. For a substrate like this compound, where steric hindrance from the ortho-cyclopropyl group could be a factor, the design of the catalyst and its associated ligands is paramount. acs.org
Ligand design plays a crucial role in tuning the properties of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as the biarylphosphines developed by Buchwald (e.g., XPhos, SPhos) and Hartwig, and N-heterocyclic carbenes (NHCs) have proven to be highly effective in promoting the coupling of sterically demanding and electron-rich or -poor aryl halides. thieme-connect.comorganic-chemistry.org These ligands can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle. organic-chemistry.org For instance, specific ligands can enable Suzuki couplings of sterically hindered aryl bromides in high yields. researchgate.net Furthermore, the development of catalyst systems that can selectively activate a C-Br bond over other potentially reactive sites, such as a C-Cl or C-OTf bond, is an area of active investigation, offering pathways for sequential, site-selective functionalization. nih.gov The design of chiral ligands has also enabled the development of enantioselective cross-coupling reactions. nih.gov
Reactivity of the Cyclopropyl (B3062369) Group
The cyclopropyl group is a unique substituent that imparts interesting electronic and steric properties to the molecule. It is considered a saturated ring system but exhibits some properties of a double bond due to the high p-character of its C-C bonds. In the context of the cross-coupling reactions discussed, the cyclopropyl group is generally stable. organic-chemistry.org The Suzuki-Miyaura coupling, for example, has been widely used to install cyclopropyl groups onto aromatic rings using cyclopropylboronic acid or its derivatives, demonstrating the robustness of the ring under these conditions. nih.govlookchem.com
However, under certain harsh reaction conditions or in the presence of specific reagents, the strained cyclopropyl ring can undergo ring-opening reactions. These reactions are not typically observed under the standard palladium-catalyzed cross-coupling conditions used for functionalizing the C-Br bond. The stability of the cyclopropyl moiety during these transformations is a key advantage, allowing it to be retained in the final product structure.
Ring-Opening Reactions and Subsequent Functionalization
The three-membered ring of the cyclopropyl group is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions, such as in the presence of acids, transition metals, or radicals. researchgate.net These reactions can lead to the formation of functionalized propyl chains attached to the phenolic ring.
The mechanism often involves the initial formation of a reactive intermediate. For instance, in the presence of a radical initiator, a carbon-centered radical can be generated, which then undergoes rapid ring-opening. researchgate.netdb-thueringen.de Similarly, transition metal catalysts can coordinate to the cyclopropane (B1198618), facilitating its cleavage and subsequent reaction with other reagents. The specific products formed depend on the reaction conditions and the nature of the trapping agent. For example, a study on the reaction of a cyclopropyl thioketone with an iron carbonyl complex resulted in two different ring-opened products, highlighting the complex pathways that can be involved. db-thueringen.de
Table 1: Examples of General Cyclopropane Ring-Opening Reactions
| Reaction Type | Reagents/Conditions | Expected Outcome for a Cyclopropylarene |
|---|---|---|
| Radical-Initiated Opening | Radical Initiator (e.g., AIBN), Trapping Agent | Formation of a functionalized propyl sidechain |
| Metal-Catalyzed Opening | Transition Metal Catalyst (e.g., Fe, Cu) | Formation of metal-complexes or cross-coupling products after opening |
| Acid-Catalyzed Opening | Strong Acid (e.g., H₂SO₄) | Potential for ring-opening via protonation, though can be challenging for substituted phenols |
Strategies for Reactions Preserving Ring Integrity (e.g., Directed Functionalization)
Despite its susceptibility to opening, the cyclopropyl ring can be preserved under many reaction conditions, allowing for functionalization of other parts of the molecule. The cyclopropyl group is often employed in medicinal chemistry as a stable bioisostere for other chemical groups. digitellinc.com
Strategies for preserving the ring's integrity typically involve choosing reaction conditions that are not harsh enough to induce ring-opening. This includes many standard transformations on the phenolic hydroxyl group (e.g., etherification, esterification) or reactions involving the aromatic ring that proceed under mild conditions. For example, palladium-catalyzed cross-coupling reactions have been developed for cyclopropyl organobismuth nucleophiles that proceed at near-ambient temperatures and without strong bases, conditions which are tolerant of the cyclopropyl moiety. digitellinc.com Synthesis of related compounds like 2-Bromo-6-cyclopropylphenol often involves electrophilic bromination of the corresponding cyclopropylphenol, demonstrating that the ring is stable to these conditions.
Electrophilic Aromatic Substitution (EAS) on the Phenol Ring for Post-Synthesis Functionalization
Further functionalization of the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is a key strategy for synthesizing more complex derivatives. The success and outcome of these reactions are dictated by the directing effects of the substituents already present. wikipedia.org
Regioselectivity and Reaction Conditions for Direct Functionalization
The aromatic ring in this compound has three available positions for substitution: C3, C5, and C6. The regiochemical outcome of an EAS reaction depends on the combined electronic and steric influences of the hydroxyl (-OH), cyclopropyl, and bromo (-Br) groups.
Hydroxyl Group (-OH at C1): A powerful activating group and a strong ortho, para-director due to its ability to donate electron density via resonance. studysmarter.co.ukwvu.edu
Cyclopropyl Group (-c-Pr at C2): An activating group that directs incoming electrophiles to the ortho and para positions. Its activating nature stems from the p-character of its C-C bonds, which can stabilize the cationic intermediate (sigma complex).
Bromo Group (-Br at C4): A deactivating group due to its inductive electron-withdrawing effect, but it is an ortho, para-director because of resonance stabilization by its lone pairs. wikipedia.org
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Product Type |
|---|---|---|
| Bromination | Br₂ in a solvent like acetic acid or CCl₄ | Bromo-substituted phenol |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenol |
| Sulfonation | Fuming H₂SO₄ | Phenolsulfonic acid |
| Friedel-Crafts Alkylation | R-X, Lewis Acid (e.g., AlCl₃) | Alkyl-substituted phenol |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid (e.g., AlCl₃) | Acyl-substituted phenol |
Influence of Existing Substituents on the Regiochemical Outcome of Incoming Electrophiles
The directing effects of the existing substituents determine the position of the incoming electrophile.
Attack at C6: This position is ortho to the powerful activating -OH group and para to the deactivating -Br group. The strong activation from the hydroxyl group makes this a highly favored position.
Attack at C5: This position is meta to the -OH group, meta to the cyclopropyl group, and ortho to the -Br group. The directing effects of the -OH and cyclopropyl groups strongly disfavor substitution at this position. While it is ortho to the bromine, this effect is generally weaker than the directing power of the hydroxyl group.
Attack at C3: This position is ortho to both the -OH and cyclopropyl groups, but also adjacent to the bulky cyclopropyl group, which may introduce steric hindrance. It is also ortho to the -Br group.
Predicted Regioselectivity: The dominant directing influence is the hydroxyl group, which strongly activates the ortho (C6) and para (C4) positions. Since the C4 position is already occupied by bromine, the primary site for electrophilic attack is expected to be the C6 position . Substitution at C3 is a possibility due to being ortho to the hydroxyl group, but steric hindrance from the adjacent cyclopropyl group may reduce its reactivity compared to the C6 position. Therefore, monosubstitution reactions are most likely to yield the 6-substituted product.
Radical Reactions and Photochemical Transformations of the Compound
Beyond ionic reactions, this compound can undergo transformations initiated by radicals or light.
Halogenated phenols can participate in radical reactions. For instance, radical-based processes can lead to halogen atom transfer or C-H alkylation under specific conditions, often mediated by photoredox catalysis. mdpi.com The presence of the bromine atom on the ring provides a potential site for such radical reactions.
The cyclopropyl group itself is known to react under radical conditions, often leading to ring-opening, which generates a stabilized alkyl radical that can be trapped. researchgate.netdb-thueringen.de This provides a pathway to convert the cyclopropyl group into a functionalized three-carbon chain.
Photochemical transformations offer another avenue for reactivity. Aromatic compounds can undergo various light-induced reactions, including cycloadditions and rearrangements. nih.govmdpi.com For phenolic compounds, photochemical processes can be influenced by the presence of sensitizers and the specific wavelength of light used. mdpi.comnih.gov For this compound, irradiation could potentially lead to C-Br bond cleavage, reactions involving the phenol ring, or transformations of the cyclopropyl group, opening up synthetic routes to novel molecular architectures.
Derivatization and Design of Advanced Phenolic Architectures from 4 Bromo 2 Cyclopropylphenol
Synthesis of Structurally Diversified Phenolic Ethers and Esters for Material and Chemical Library Applications
The phenolic hydroxyl group of 4-bromo-2-cyclopropylphenol is readily derivatized to form a wide range of ethers and esters. These modifications are fundamental for altering the physical and chemical properties of the parent molecule, such as solubility, thermal stability, and electronic character, making the resulting compounds suitable for materials science and as components of chemical libraries.
Phenolic Ethers: Etherification can be achieved under standard Williamson ether synthesis conditions, where the phenol (B47542) is deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) and reacted with various alkyl, benzyl (B1604629), or aryl halides. google.comsemanticscholar.org This reaction allows for the introduction of a vast array of functional groups. For instance, reacting this compound with propargyl bromide yields a terminal alkyne-functionalized ether, which can undergo further transformations like click chemistry or Sonogashira coupling. semanticscholar.org Similarly, using ethylene (B1197577) glycol-based reagents can introduce polyethylene (B3416737) glycol (PEG) chains to enhance solubility in aqueous media.
Phenolic Esters: Esterification is typically accomplished by reacting the phenol with carboxylic acids, acid chlorides, or anhydrides. jetir.orggoogle.com Acid-catalyzed Fischer esterification or base-mediated reactions provide access to a multitude of ester derivatives. google.com These esters are not only important for modifying properties but can also serve as protecting groups for the phenol. Biocatalytic methods, using enzymes like lipases, offer a green alternative for ester synthesis, often providing high selectivity under mild conditions. mdpi.com
The table below illustrates the potential diversity of ethers and esters synthesized from this compound.
| Reagent | Base/Catalyst | Product Class | Potential Application |
| Propargyl bromide | K₂CO₃ | Alkyne-functionalized Ether | Click chemistry, further coupling |
| n-Propyl iodide | DBU | Alkyl Ether | Increased lipophilicity |
| 2-Bromoethanol | NaH | Hydroxy-functionalized Ether | Polymer building block |
| Acetic anhydride | (Catalyst-free) | Acetate (B1210297) Ester | Protecting group, library scaffold |
| Benzoyl chloride | Pyridine (B92270) | Benzoate Ester | UV-protection in materials |
| Adipoyl chloride | Et₃N | Polyester (B1180765) Precursor | Polymer synthesis |
Creation of Complex Polyaromatic Systems via Advanced Coupling Methodologies
The carbon-bromine bond in this compound is a key functional group that enables the construction of complex polyaromatic systems through various palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming new carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or ester. wikipedia.org By reacting this compound with various aryl, heteroaryl, or vinyl boronic acids, a diverse range of biaryl and styrenyl derivatives can be synthesized. beilstein-journals.orgnih.gov These structures are prevalent in pharmaceuticals, agrochemicals, and organic electronic materials. The reaction conditions are generally mild and tolerant of many functional groups, including the unprotected phenol. wikipedia.org
Sonogashira Coupling: To introduce alkyne moieties, the Sonogashira reaction is employed, which couples the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org The resulting aryl alkynes are versatile intermediates for synthesizing conjugated polymers, complex natural products, and materials with interesting photophysical properties. Copper-free variants of the Sonogashira coupling have also been developed to avoid potential issues with the copper co-catalyst. nih.gov
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This provides direct access to a wide range of N-arylated anilines, alkylamines, and other nitrogen-containing heterocycles. researchgate.net These products are of significant interest in medicinal chemistry due to the prevalence of the arylamine motif in bioactive molecules. beilstein-journals.org
The following table summarizes the creation of polyaromatic systems using these coupling reactions.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biphenyl derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, XPhos, NaOtBu | N-Phenylaniline derivative |
Incorporation into Macrocyclic and Supramolecular Structures for Host-Guest Chemistry
The dual functionality of this compound makes it an attractive building block for the synthesis of macrocycles and other supramolecular architectures. nih.gov These large, cyclic molecules are of great interest for their ability to act as hosts in host-guest chemistry, with applications in sensing, catalysis, and drug delivery.
A plausible strategy for macrocycle synthesis involves a multi-step approach. First, the phenolic hydroxyl group can be derivatized with a linker containing a reactive functional group, such as an alkyne or an azide (B81097). Separately, the bromo group can be converted into another reactive handle, for instance, by a Suzuki coupling with a boronic acid that also contains a complementary functional group. The final step would be an intramolecular cyclization reaction, such as a "click" reaction or an amide bond formation, to close the ring.
For example, a "build-couple-transform" paradigm could be applied:
Build: Etherification of the phenol with a linker containing an azide.
Couple: Sonogashira coupling of the bromo- group with a terminal alkyne that is part of another molecular fragment.
Transform: An intramolecular Huisgen cycloaddition (click chemistry) between the azide and alkyne functionalities to form the macrocyclic triazole-linked structure.
This modular approach allows for the creation of a library of macrocycles by varying the linkers and coupled fragments, enabling the tuning of cavity size and functional groups for specific host-guest applications. unive.it
Design and Synthesis of Phenol-Based Ligands for Transition Metal Complexes
Phenolic compounds are well-established as ligands for a variety of transition metals. The oxygen atom of the hydroxyl group can coordinate to a metal center, and by introducing other donor atoms into the molecule, multidentate ligands can be created. This compound can serve as a scaffold for such ligands.
For example, a Schiff base ligand can be synthesized by first introducing an aldehyde group onto the aromatic ring. This can be achieved through a Duff reaction or by formylation of a lithiated intermediate derived from the bromo-phenol. Subsequent condensation of the aldehyde with a primary amine (e.g., aniline or an alkylamine) yields an imine. nih.gov The resulting N,O-bidentate Schiff base ligand can then be complexed with various transition metals like copper, nickel, or palladium. The electronic and steric properties of the ligand, and thus the catalytic activity of the resulting metal complex, can be fine-tuned by modifying the substituents on the amine and the phenol ring.
Development of Functionalized Aromatic Scaffolds for Chemical Library Generation
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. nih.gov this compound is an excellent starting scaffold for diversity-oriented synthesis due to its two orthogonal reactive sites: the phenolic hydroxyl group and the aryl bromide. researchgate.net
A powerful strategy is the "build-couple" approach:
Build Phase: A diverse set of functional groups is introduced at the phenolic position via etherification or esterification reactions performed in parallel.
Couple Phase: The resulting library of derivatized phenols is then subjected to a coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, with a second library of diverse building blocks (boronic acids or amines).
This two-dimensional combinatorial approach can rapidly generate a large and structurally diverse library of compounds from a single starting scaffold. The cyclopropyl (B3062369) group provides a unique three-dimensional feature that can be advantageous for exploring chemical space compared to flat aromatic systems.
Strategies for Enantioselective and Diastereoselective Derivatization
While this compound itself is achiral, its derivatization can be controlled to produce chiral molecules. Introducing stereocenters is crucial for applications in medicinal chemistry, where enantiomers often have different biological activities.
Enantioselective Derivatization:
Use of Chiral Reagents: Chirality can be introduced by reacting the phenol with a chiral electrophile. For example, Williamson ether synthesis using a chiral alkyl halide, such as (R)- or (S)-glycidyl tosylate, would result in a chiral ether product.
Asymmetric Catalysis: A prochiral functional group could be introduced and then subjected to an asymmetric transformation. For example, acylation followed by asymmetric reduction of the resulting ketone using a chiral catalyst (e.g., a Noyori-type ruthenium catalyst) would yield a chiral alcohol.
Diastereoselective Derivatization: If the molecule already contains a stereocenter, subsequent reactions can be influenced by this existing chirality, leading to diastereoselective outcomes. For instance, if a chiral center is introduced via etherification as described above, a subsequent reaction at another position on the ring might favor the formation of one diastereomer over the other due to steric hindrance or electronic guidance from the chiral auxiliary.
Construction of Phenolic Compounds with Tunable Electronic Properties
The electronic properties of a phenolic compound, such as its oxidation potential and acidity (pKa), are governed by the nature of the substituents on the aromatic ring. This compound possesses an interesting combination of an electron-donating hydroxyl group, a moderately electron-donating cyclopropyl group, and an electron-withdrawing bromo group.
The electronic properties can be systematically tuned by replacing the bromine atom using cross-coupling reactions.
Increasing Electron Density: Coupling with electron-rich aryl boronic acids (e.g., 4-methoxyphenylboronic acid) via the Suzuki reaction will increase the electron density of the aromatic system.
Decreasing Electron Density: Coupling with electron-deficient partners (e.g., 4-cyanophenylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid) will decrease the electron density.
This ability to tune the electronic character is highly valuable in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for device performance. nih.gov
The table below illustrates how different substituents, introduced via Suzuki coupling, can modulate the electronic properties.
| Coupling Partner (R-B(OH)₂) | Nature of 'R' Group | Expected Effect on Phenol Ring |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating | Increased electron density, lower oxidation potential |
| Toluene-4-boronic acid | Weak Electron-Donating | Slightly increased electron density |
| Phenylboronic acid | Neutral | Minimal change |
| 4-Chlorophenylboronic acid | Weak Electron-Withdrawing | Slightly decreased electron density |
| 4-Cyanophenylboronic acid | Strong Electron-Withdrawing | Decreased electron density, higher oxidation potential |
Role As a Key Synthetic Intermediate in Advanced Chemical Applications
Precursor to Fine Chemicals and Specialty Organic Materials
4-Bromo-2-cyclopropylphenol serves as a crucial starting material in the synthesis of fine chemicals and specialty organic materials. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds and construct more complex molecular architectures. The phenolic hydroxyl group can be a site for etherification or esterification, leading to a diverse range of derivatives.
The cyclopropyl (B3062369) group, with its inherent ring strain and unique electronic properties, can influence the reactivity and stability of the resulting molecules. This makes this compound an attractive precursor for creating specialty chemicals with tailored properties for applications in materials science, including the development of advanced polymers and coatings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1043871-14-2 | synquestlabs.comsigmaaldrich.combldpharm.com |
| Molecular Formula | C9H9BrO | synquestlabs.comsigmaaldrich.combldpharm.com |
| Molecular Weight | 213.07 g/mol | synquestlabs.combldpharm.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
Intermediate in the Synthesis of Potential Chemical Probes for Biological System Interrogation
Chemical probes are essential tools for exploring biological systems and for the initial stages of drug discovery. olemiss.edufrontiersin.org These small molecules are designed to interact with specific biological targets, such as proteins, to elucidate their function. nih.govnih.gov The structure of this compound provides a versatile scaffold for the synthesis of such probes.
The phenolic group can engage in hydrogen bonding with biological macromolecules, while the lipophilic cyclopropyl and bromo-substituted phenyl ring can participate in other binding interactions. The bromine atom is particularly useful as it can be a site for further functionalization, allowing for the attachment of reporter groups like fluorophores or affinity tags, which are crucial for the detection and isolation of the biological target. rsc.org For instance, derivatives of bromo-phenols are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Building Block for Advanced Polymeric and Oligomeric Structures with Defined Architectures
The development of advanced polymers with specific, well-defined architectures is a significant area of materials science. This compound can be utilized as a monomer or a functional building block in the synthesis of such polymers. bldpharm.com The phenolic hydroxyl group can be used for polyether or polyester (B1180765) synthesis, while the bromine atom allows for the use of this compound in polymerization reactions that proceed via cross-coupling mechanisms.
Furthermore, the synthesis of molecularly imprinted polymers (MIPs) for the selective recognition of specific molecules is an area where derivatives of bromo-aromatic compounds have been employed. mdpi.comipp.pt The defined stereochemistry and electronic nature of the this compound unit can be exploited to create specific binding cavities within a polymer matrix, leading to materials with high selectivity for a target molecule.
Application in Agrochemical Synthesis and Structure-Activity Relationship Studies (from a chemical perspective)
Halogenated phenols have a long history of use as intermediates in the synthesis of agrochemicals, including insecticides and herbicides. google.com For example, 4-bromo-2-chlorophenol (B165030) is a known intermediate for producing insecticidal and acaricidal active substances. google.com The structural features of this compound make it a compound of interest for the synthesis of new agrochemical candidates. guidechem.com
From a chemical perspective, the bromine atom and the cyclopropyl group are key features for structure-activity relationship (SAR) studies. By systematically modifying these groups, chemists can explore how changes in steric bulk, electronics, and lipophilicity affect the biological activity of the resulting compounds. researchgate.net The cyclopropyl group, in particular, can impart favorable metabolic stability and conformational rigidity to a molecule, which are often desirable properties in the design of new pesticides.
Table 2: Synthetic Reactions Involving Halogenated Phenols
| Reaction Type | Reagents and Conditions | Major Products | Source |
|---|---|---|---|
| Bromination | Bromine in a solvent like acetic acid or carbon tetrachloride. google.comresearchgate.net | Brominated phenols | google.comresearchgate.net |
| Nucleophilic Aromatic Substitution | Nucleophiles such as amines or thiols in a polar aprotic solvent. | Substituted phenols | |
| Oxidation | Oxidizing agents like potassium permanganate (B83412) or chromium trioxide. | Quinones or other oxidized derivatives |
| Hydrolysis of Diazonium Salts | Diazotization of an aniline (B41778) derivative followed by heating in aqueous acid. | Phenols | |
Contributions to Dye Chemistry and Pigment Development through Chromophore Integration
The synthesis of dyes and pigments often involves the chemical modification of chromophores, which are the parts of a molecule responsible for its color. researchgate.net Aromatic compounds, especially phenols, are common precursors in the synthesis of various classes of dyes. dducollegedu.ac.in this compound can serve as a building block in this field.
The phenolic ring can be incorporated into larger conjugated systems, which is a key requirement for a molecule to absorb visible light and thus be colored. researchgate.net The bromine atom offers a handle for synthetic transformations, such as the introduction of auxochromic groups (e.g., -NH2, -OH) which can modify and intensify the color of the dye. researchgate.net For example, the synthesis of substituted indigo (B80030) derivatives, which are potent pigments, can involve precursors containing bromine. uni-bayreuth.de
Role in Liquid Crystal and Optoelectronic Material Synthesis
Liquid crystals and optoelectronic materials are at the forefront of modern technology, with applications in displays, sensors, and solar cells. nanoge.org The synthesis of the organic molecules used in these technologies often requires building blocks with specific electronic and structural properties. chemrxiv.org this compound, with its combination of a rigid aromatic core and functional groups amenable to further modification, is a potential candidate for such applications. chemicalbook.comchemscene.com
The introduction of a cyclopropyl group can influence the packing of molecules in the solid state, which is a critical factor for the properties of liquid crystals. The polar phenolic group and the polarizable bromine atom can contribute to the desired anisotropic properties of liquid crystalline phases. In the realm of optoelectronics, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs) or as materials for solar cells, where the ability to tune the electronic properties through chemical synthesis is paramount. bldpharm.comchemrxiv.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 4 Bromo 2 Cyclopropylphenol and Its Derivatives in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the atomic arrangement and chemical environment within a molecule.
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons and their immediate electronic environment. In 4-Bromo-2-cyclopropylphenol, the spectrum reveals distinct signals for the phenolic hydroxyl group, the aromatic protons, and the protons of the cyclopropyl (B3062369) substituent. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the electron-withdrawing and anisotropic effects of the bromine and cyclopropyl groups.
The aromatic region of a 1,2,4-trisubstituted benzene (B151609) ring, such as in this compound, typically displays a complex splitting pattern. The proton at C3 is expected to be a doublet, coupled to the proton at C5. The proton at C5 would appear as a doublet of doublets, coupled to both H3 and H6. The proton at C6 would be a doublet, coupled to H5. The cyclopropyl protons typically appear as complex multiplets in the upfield region of the spectrum, generally between 0.5 and 1.5 ppm. The phenolic OH proton signal is a singlet, the position of which can vary depending on solvent and concentration.
Interactive Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Cyclopropyl-H | 0.60 - 1.10 | m | - |
| Cyclopropyl-H (methine) | 1.85 - 2.05 | m | - |
| Phenolic-OH | 5.10 | s (br) | - |
| Ar-H (C3-H) | 6.75 | d | J = 8.5 |
| Ar-H (C5-H) | 7.15 | dd | J = 8.5, 2.3 |
| Ar-H (C6-H) | 7.25 | d | J = 2.3 |
Note: This data is estimated based on known chemical shift ranges and substituent effects in analogous structures. The exact values can vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, with its chemical shift influenced by its hybridization and the electronic effects of its neighboring substituents.
The hydroxyl group strongly shields the ipso-carbon (C1) and deshields the ortho (C2, C6) and para (C4) positions. Conversely, the bromine atom deshields the ipso-carbon (C4), though this effect is modulated by the "heavy atom effect," which can sometimes result in shielding. bldpharm.com The cyclopropyl group, being an alkyl substituent, causes a moderate deshielding at the point of attachment (C2). The cyclopropyl carbons themselves are highly shielded and appear at high field.
Interactive Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Cyclopropyl-CH₂ | 6.5 |
| Cyclopropyl-CH | 11.0 |
| C4 (C-Br) | 113.5 |
| C6 | 116.0 |
| C2 (C-cyclopropyl) | 128.0 |
| C5 | 131.5 |
| C3 | 133.0 |
| C1 (C-OH) | 151.0 |
Note: This data is estimated based on substituent effect calculations and comparison with analogs like 4-bromophenol (B116583).
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H5 with H3 and H6). It would also display correlations among the protons within the cyclopropyl ring system, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals (e.g., H3 to C3, H5 to C5, H6 to C6) and the cyclopropyl proton signals to the cyclopropyl carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, providing a detailed picture of the molecular skeleton. Key HMBC correlations for confirming the substitution pattern of this compound would include:
Correlations from the cyclopropyl methine proton to the aromatic carbons C1, C2, and C3.
Correlations from the aromatic proton H6 to carbons C2, C4, and C5.
Correlations from the phenolic -OH proton to carbons C1, C2, and C6. The comprehensive analysis of 1D and 2D NMR data allows for the complete and unambiguous elucidation of the planar structure of substituted phenols.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, provides information on the functional groups present in a molecule and its unique vibrational fingerprint.
FTIR spectroscopy is highly effective for identifying key functional groups based on their characteristic absorption of infrared radiation, which corresponds to specific bond vibrations (stretching and bending).
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the high-wavenumber region signifies the O-H stretching of the phenolic group. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C-H stretches of the cyclopropyl group appear just below. The region from 1400 to 1600 cm⁻¹ contains bands for the aromatic C=C ring stretching. The C-O stretching vibration of the phenol (B47542) gives rise to a strong band, and the C-Br stretch is found in the fingerprint region at lower wavenumbers. The NIST database spectrum for the related compound 4-bromo-2-chlorophenol (B165030) shows a strong O-H stretch around 3500 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and strong absorptions in the 1400-1500 cm⁻¹ region.
Interactive Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3550 | O-H stretch (phenol) | Strong, Broad |
| 3100 - 3000 | Aromatic C-H stretch | Medium |
| 2990 - 2850 | Cyclopropyl C-H stretch | Medium |
| ~1600, ~1480 | Aromatic C=C ring stretch | Strong to Medium |
| ~1250 | C-O stretch (phenol) | Strong |
| 600 - 500 | C-Br stretch | Medium to Weak |
Note: Data is based on typical functional group frequencies and comparison with spectra of analogous compounds like 4-bromophenol and 4-bromo-2-chlorophenol.
Raman spectroscopy is a complementary technique to FTIR that measures scattered light resulting from molecular vibrations. While FTIR is sensitive to vibrations that change the dipole moment, Raman is sensitive to vibrations that change the polarizability of the molecule. Therefore, symmetric vibrations and bonds involving heavy atoms often produce strong Raman signals.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. bioanalysis-zone.com This technique can distinguish between molecules with the same nominal mass but different chemical formulas. For this compound (C₉H₉BrO), HRMS is crucial for confirming its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.edu
Table 1: Theoretical and Observed Exact Masses for this compound Isotopologues
| Isotopologue Formula | Theoretical Exact Mass (m/z) | Observed Exact Mass (m/z) | Mass Error (ppm) |
| C₉H₉⁷⁹BrO | 211.9837 | Hypothetical 211.9835 | Hypothetical -0.94 |
| C₉H₉⁸¹BrO | 213.9816 | Hypothetical 213.9818 | Hypothetical +0.93 |
This table presents hypothetical HRMS data to illustrate the technique's precision. The mass error, typically below 5 ppm for confident identification, validates the proposed elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides a fragmentation "fingerprint" that is unique to the compound's structure. In a typical MS/MS experiment for this compound, the molecular ion ([M]⁺˙) would be isolated and subjected to collision-induced dissociation (CID).
The fragmentation of cyclic structures like the cyclopropyl group often involves initial ring-opening. nih.gov For this compound, key fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the cyclopropyl ring, and rearrangements of the phenolic structure. The resulting fragmentation pattern allows for the unambiguous confirmation of the connectivity of the atoms within the molecule.
Table 2: Plausible MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Proposed Structure of Fragment |
| 212/214 | Loss of Br radical | 133 | [C₉H₉O]⁺ |
| 212/214 | Loss of C₂H₄ from cyclopropyl | 184/186 | [C₇H₅BrO]⁺˙ |
| 133 | Loss of CO | 105 | [C₈H₉]⁺ |
| 133 | Loss of C₃H₅ radical | 92 | [C₆H₄O]⁺˙ |
This table outlines hypothetical fragmentation data based on established principles of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Component Identification
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for separating and identifying volatile and semi-volatile compounds in a mixture. medistri.swiss It is widely used for purity assessment and the identification of trace impurities. A certificate of analysis for this compound indicates a purity of 99.76% as determined by GC-MS. apolloscientific.co.uk
In this method, the sample is vaporized and separated on a GC column. The separated components then enter the mass spectrometer for detection and identification. By comparing the mass spectra of any detected impurities against spectral libraries, their identities can be determined. This is crucial for ensuring the quality of the compound and for identifying potential byproducts from its synthesis. For instance, GC-MS has been successfully used to identify contaminants like 4-bromo-2-chlorophenol in other contexts. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a compound's structure, including bond lengths, bond angles, and stereochemistry. While a specific crystal structure for this compound is not publicly available, the structure of the related compound, 2-cyclopropylphenol (B47241), has been solved. nrcresearchpress.com
For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the definitive confirmation of the substitution pattern on the aromatic ring and the conformation of the cyclopropyl group relative to the phenol. The resulting electron density map would precisely locate the positions of the bromine, oxygen, and carbon atoms, providing unequivocal structural verification.
Advanced Chromatographic Techniques
Chromatographic methods are central to the purification and analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. jmb.or.kr For non-volatile or thermally sensitive compounds like phenols, HPLC is often the preferred method for purity analysis. A typical HPLC method for this compound would utilize a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.com
The purity of the compound is determined by integrating the area of the main peak and any impurity peaks detected at a specific wavelength, typically corresponding to the UV absorbance maximum of the analyte. Quantitative analysis can be performed by creating a calibration curve from standards of known concentration. notulaebotanicae.ro
Table 3: Illustrative HPLC Purity Data for this compound
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | 3.5 | 0.15 | Unknown Impurity |
| 2 | 5.2 | 99.80 | This compound |
| 3 | 6.8 | 0.05 | Unknown Impurity |
This table represents a hypothetical HPLC chromatogram summary, demonstrating how the purity of this compound would be reported.
Gas Chromatography (GC) for Volatile Compound Analysis and Isomer Separation
Gas Chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. nih.gov For this compound and its derivatives, GC, particularly when coupled with mass spectrometry (GC-MS), provides a powerful tool for identification, quantification, and purity assessment. The inherent volatility of many phenolic compounds makes them suitable for GC analysis, which separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. ajevonline.org
The successful analysis of phenolic compounds like this compound by GC often requires a derivatization step. This chemical modification is performed to increase the volatility and thermal stability of the analytes, and to improve their chromatographic behavior and detection sensitivity. iwaponline.com Common derivatization reagents for phenols include silylating agents or reagents like pentafluorobenzyl bromide (PFBBr), which converts the acidic phenolic hydroxyl group into a less polar, more volatile ether or ester derivative. nih.govoup.com This process is crucial for preventing peak tailing and improving resolution, especially at trace concentrations. iwaponline.com For instance, an analytical method using PFBBr derivatization has been successfully applied to quantify various halogenated phenols in environmental samples, achieving detection limits in the low microgram-per-liter (µg/L) range. nih.gov
A significant challenge in the analysis of substituted phenols is the separation of isomers, which often have very similar physical properties. The selection of the GC column's stationary phase is the most critical factor for achieving isomer separation. gcms.cz Specialized stationary phases, such as those with unique polarities like the DB-XLB column, have demonstrated excellent performance in separating brominated phenol isomers that may co-elute on standard non-polar or mid-polarity columns like the HP-5MS. psu.edu Research on the simultaneous determination of various brominated phenols (BPs) in soil samples highlights the optimization of GC-MS methods. In one study, a DB-XLB column was selected for its superior separation of dibromophenol (DBP) isomers compared to a standard HP-5MS column, where the peaks for 3,5-DBP and 2,6-DBP overlapped significantly. psu.edu This demonstrates the capability of modern GC systems to resolve complex mixtures of structurally similar compounds, a methodology directly applicable to separating this compound from its potential isomers, such as 2-Bromo-4-cyclopropylphenol or 3-Bromo-2-cyclopropylphenol.
The table below outlines typical GC-MS parameters that could be adapted for the analysis of derivatized this compound and its isomers, based on established methods for other brominated phenols. psu.eduresearchgate.net
Table 1: Illustrative GC-MS Parameters for Brominated Phenol Analysis
| Parameter | Condition | Purpose |
| GC Column | DB-XLB (30 m x 0.25 mm ID, 0.25 µm film) | Provides selectivity for separating positional isomers of brominated phenols. psu.edu |
| Injector | Splitless mode, 280 °C | Ensures efficient transfer of trace analytes to the column. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert mobile phase for carrying analytes through the column. researchgate.net |
| Oven Program | Initial 80°C (hold 1 min), ramp to 300°C at 10°C/min, hold 5 min | Temperature gradient to separate compounds with different boiling points. researchgate.net |
| Deriv. Agent | BSTFA + 1% TMCS or PFBBr | Increases volatility and improves peak shape of the phenolic analytes. nih.govpsu.edu |
| MS Detector | Mass Spectrometer | Provides mass information for compound identification. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization method for creating reproducible mass spectra. |
| Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity for target analytes by monitoring specific m/z values. nih.gov |
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution (applicable to polymeric derivatives)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing polymers. shimadzu.de It separates molecules based on their hydrodynamic volume, or size in solution, rather than their chemical properties. ufl.edu This method is particularly applicable to the analysis of polymeric derivatives that could be synthesized from this compound, for example, through polymerization reactions to form poly(phenylene oxide)s or phenolic resins. nih.govresearchgate.net GPC provides critical information on the molecular weight distribution of a polymer, which dictates many of its physical and mechanical properties, such as strength, toughness, and melt viscosity. polymersolutions.comlcms.cz
In a GPC analysis, a dissolved polymer sample is passed through a column packed with a porous gel. ufl.edu Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later. ufl.edu The result is a chromatogram that separates the polymer sample by molecular size. By calibrating the system with polymer standards of known molecular weights, the molecular weight distribution of the sample can be determined. shimadzu.de
The key parameters obtained from a GPC analysis are the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn (Mw/Mn). libretexts.orgresearchgate.net
Mn (Number-Average Molecular Weight): The total weight of the polymer sample divided by the total number of polymer molecules. libretexts.org
PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length. Synthetic polymers are inherently polydisperse and typically have a PDI greater than 1.0. libretexts.org
The choice of solvent (mobile phase) is critical and depends on the solubility of the polymer. For many phenolic polymers, solvents like tetrahydrofuran (B95107) (THF) are common. ufl.edu For more resistant polymers, high-temperature GPC may be required using solvents such as 1,2,4-trichlorobenzene (B33124) (TCB). polymersolutions.com The system is typically equipped with a refractive index (RI) detector, which is sensitive to the concentration of the polymer eluting from the column. polymersolutions.com
The table below illustrates a hypothetical GPC analysis of two different batches of a polymer derived from a this compound monomer, showing how the technique can be used for quality control and to understand how reaction conditions affect the final polymer product.
Table 2: Hypothetical GPC Results for a Polymeric Derivative of this compound
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Elution Peak Time (min) | Research Finding |
| Polymer Batch A | 45,000 | 95,000 | 2.11 | 15.2 | Produced under standard polymerization conditions, resulting in a broad molecular weight distribution. |
| Polymer Batch B | 52,000 | 78,000 | 1.50 | 14.5 | Synthesized with a modified catalyst, leading to a higher average molecular weight and a narrower, more controlled distribution. |
This data demonstrates that Polymer Batch B has a higher average molecular weight and is more uniform (lower PDI) than Batch A. Such information is vital in research and development for tailoring polymer properties for specific applications. malvernpanalytical.com
Theoretical and Computational Chemistry Investigations of 4 Bromo 2 Cyclopropylphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of pharmaceutical and industrial interest. nih.gov DFT calculations can be employed to determine the ground-state properties of 4-bromo-2-cyclopropylphenol, providing a detailed picture of its geometry, stability, and electronic landscape.
A typical DFT study would begin with a geometry optimization of the molecule to find its lowest energy conformation. For this compound, this involves determining the preferred orientation of the cyclopropyl (B3062369) group and the hydroxyl proton relative to the aromatic ring. Functionals like B3LYP, paired with a suitable basis set such as 6-311++G(d,p), are commonly used for such optimizations of phenolic compounds. semanticscholar.orgmdpi.com
Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))
| Property | Predicted Value | Unit |
| Total Energy | (Hypothetical Value) | Hartrees |
| Dipole Moment | (Hypothetical Value) | Debye |
| Mulliken Atomic Charges | ||
| O(hydroxyl) | (Hypothetical Value) | e |
| Br | (Hypothetical Value) | e |
| C(cyclopropyl-ipso) | (Hypothetical Value) | e |
This table presents hypothetical data based on general principles of DFT calculations for substituted phenols. Actual values would be obtained from specific computational runs.
While DFT is excellent for ground-state properties, ab initio methods, particularly those designed for excited states, are crucial for understanding the photophysical behavior of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to the absorption of light in the UV-visible spectrum. semanticscholar.orgdigitellinc.com
By applying TD-DFT, one can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength, which relates to the intensity of the absorption. These calculations help to understand how the electronic transitions between molecular orbitals contribute to the molecule's interaction with light. uni-halle.de For substituted phenols, the nature and energy of these transitions are sensitive to the substituents on the ring. semanticscholar.org
More advanced ab initio methods, such as Configuration Interaction Singles (CIS) or Equation-of-Motion Coupled-Cluster (EOM-CC), can provide more accurate descriptions of excited states, especially in cases where TD-DFT may be less reliable. muni.czrug.nl These methods can be used to construct potential energy surfaces for the excited states, offering insights into photochemical reaction pathways and fluorescence properties. researchgate.netrsc.org
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wpmucdn.com The energy and spatial distribution of these orbitals in this compound provide significant clues about its behavior in chemical reactions.
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). ic.ac.uk For a substituted phenol (B47542), the HOMO is typically a π-orbital delocalized over the aromatic ring and the oxygen atom. The energy of the HOMO is an indicator of the ionization potential. The LUMO is often a π* antibonding orbital. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and the energy required for electronic excitation.
In this compound, the electron-withdrawing bromine atom is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted phenol. The cyclopropyl group, depending on its orientation, can interact with the π-system of the ring, also modulating the energies and shapes of the frontier orbitals. Analysis of the orbital coefficients can pinpoint the specific atoms that are most likely to be involved in electrophilic or nucleophilic attacks. chemrxiv.org
Table 2: Predicted Frontier Orbital Properties of this compound
| Orbital | Energy (eV) | Primary Atomic Contributions |
| HOMO | (Hypothetical Value) | Phenyl Ring (π), Oxygen (p), Cyclopropyl |
| LUMO | (Hypothetical Value) | Phenyl Ring (π), Bromine (σ) |
| HOMO-LUMO Gap | (Hypothetical Value) |
This table contains hypothetical data illustrating the expected characteristics of the frontier orbitals. The distribution of these orbitals would be visualized in computational studies.
Reaction Mechanism Studies and Transition State Analysis through Computational Modeling
Beyond static properties, computational chemistry can map out the entire course of a chemical reaction, providing a dynamic understanding of reactivity. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.
For this compound, this approach could be used to study various reactions, such as electrophilic aromatic substitution, O-H bond dissociation relevant to antioxidant activity, or cross-coupling reactions involving the carbon-bromine bond. dominican.edu For instance, modeling the deprotonation of the hydroxyl group would provide a theoretical pKa value, a measure of its acidity. chemrxiv.org The stability of the resulting phenoxide ion, influenced by both the bromo and cyclopropyl groups, would be a key factor.
Table 3: Hypothetical Energy Profile Data for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | (Hypothetical Value) |
| Intermediate | (Hypothetical Value) |
| Products | (Hypothetical Value) |
This table provides a template for the kind of data generated in a computational study of a reaction mechanism.
Reactions are typically carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Computational models can account for these solvent effects using various approaches. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, capturing bulk electrostatic interactions. semanticscholar.org
Explicit solvent models, while more computationally intensive, involve including a number of individual solvent molecules around the solute. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic hydroxyl group and a protic solvent like methanol. semanticscholar.org These interactions can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the energy profile of the reaction compared to the gas phase. For instance, a polar solvent would be expected to stabilize charged intermediates, potentially lowering the activation energy of a reaction.
Conformational Analysis and Stereochemical Insights from Computational Methods
The spatial arrangement of substituents on the phenol ring of this compound dictates its physical, chemical, and biological properties. Computational chemistry offers profound insights into the molecule's conformational landscape and the subtle electronic interactions that govern its behavior.
The flexibility of this compound is primarily defined by two rotational degrees of freedom: the orientation of the cyclopropyl group relative to the aromatic ring and the rotation of the phenolic hydroxyl group.
Computational studies on analogous molecules like cyclopropylbenzene (B146485) have established that the cyclopropyl group preferentially adopts a "bisected" conformation. nih.govnih.govlatrobe.edu.au In this arrangement, the C-H bond of the cyclopropyl carbon attached to the ring is coplanar with the phenyl ring, maximizing the electronic overlap between the cyclopropyl's Walsh orbitals and the aromatic π-system. nih.gov A less stable "perpendicular" conformation exists, but the bisected form is typically the global minimum. nih.gov
The phenolic hydroxyl group introduces another layer of conformational complexity. The hydroxyl proton can be oriented either towards the adjacent cyclopropyl group (syn) or away from it (anti). These orientations are critical as they can lead to different intramolecular interactions and stabilities.
To quantify these preferences for this compound, theoretical calculations such as Density Functional Theory (DFT) are employed. By systematically rotating the C(ring)–C(cyclopropyl) and C(ring)–O bonds and calculating the potential energy at each step, a potential energy surface can be mapped to identify the most stable conformers (energy minima).
The relative stability of the key conformers is influenced by a delicate balance of steric hindrance and stabilizing electronic interactions, such as potential weak intramolecular hydrogen bonding between the syn-hydroxyl proton and the electron-rich edge of the cyclopropyl ring. A hypothetical energy landscape, based on studies of similar substituted phenols, is presented below.
| Conformer | Cyclopropyl Orientation | Hydroxyl Orientation | Hypothetical Relative Energy (kcal/mol) | Notes |
|---|---|---|---|---|
| I | Bisected | syn to Cyclopropyl | 0.00 | Likely global minimum, stabilized by maximal π-conjugation and potential intramolecular H-bond. |
| II | Bisected | anti to Cyclopropyl | +0.8 | Slightly less stable due to loss of potential H-bond interaction. |
| III | Perpendicular | syn to Cyclopropyl | +2.5 | Significantly less stable due to reduced orbital overlap and potential steric clash. |
| IV | Perpendicular | anti to Cyclopropyl | +3.0 | Highest energy conformer due to combined unfavorable effects. |
Stereoelectronic effects, which are orbital interactions dependent on molecular geometry, are crucial for understanding the properties of this compound.
Cyclopropyl Group: The cyclopropane (B1198618) ring, with its high p-character "bent" bonds, acts as a π-electron donor. This donation into the aromatic ring is most effective in the preferred bisected conformation, where the Walsh orbitals of the cyclopropyl group align favorably with the phenyl π-system. nih.govacs.org This effect increases the electron density of the aromatic ring.
Bromo Group: The bromine atom exhibits dual electronic behavior. It is highly electronegative, withdrawing electron density from the ring through the σ-bond framework (a negative inductive effect, -I). Simultaneously, its lone pairs can donate into the π-system (a positive mesomeric effect, +M). For halogens, the inductive withdrawal typically dominates, deactivating the ring towards electrophilic attack but directing incoming groups to the ortho and para positions.
Hydroxyl Group: The hydroxyl group is a potent activating group. The oxygen's lone pairs strongly donate into the aromatic π-system (+M effect), significantly increasing electron density, especially at the ortho and para positions, and overriding the group's weaker -I effect.
Spectroscopic Property Prediction and Validation through Computational Simulations
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can then be used to confirm experimental findings and validate the computed molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation in organic chemistry. acs.orgnih.gov Predicting NMR spectra computationally involves first optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Including Atomic Orbital (GIAO) method. arkat-usa.org These shielding values are then converted into chemical shifts (δ) by referencing them against a standard like Tetramethylsilane (TMS).
The predicted shifts for this compound would reflect its electronic structure. For instance, the aromatic protons would have distinct shifts based on their position relative to the electron-donating -OH and -cPr groups and the electron-withdrawing -Br atom. The cyclopropyl protons would also show characteristic shifts. Discrepancies between predicted and experimental values can often be resolved by considering a Boltzmann-averaged spectrum over several low-energy conformers. modgraph.co.uk
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|---|
| OH | 1H | ~5.1 | Acidic proton, shift can be concentration-dependent. |
| H-3 | 1H | ~7.1 | ortho to -Br, meta to -OH. |
| H-5 | 1H | ~6.9 | ortho to -OH, meta to -Br. |
| H-6 | 1H | ~6.7 | ortho to -OH and -cPr. |
| cPr-CH | 1H | ~1.9 | Methine proton on cyclopropyl ring. |
| cPr-CH2 | 1H | ~0.6, ~0.9 | Diastereotopic methylene (B1212753) protons. |
| C-1 (C-OH) | 13C | ~150 | Aromatic carbon bearing the -OH group. |
| C-2 (C-cPr) | 13C | ~125 | Aromatic carbon bearing the cyclopropyl group. |
| C-4 (C-Br) | 13C | ~112 | Aromatic carbon bearing the -Br atom. |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on a molecule's vibrational modes. nih.gov Computational simulations can predict these spectra by first finding the minimum energy geometry and then calculating the harmonic vibrational frequencies. researchgate.netarxiv.org These calculated frequencies are often systematically higher than experimental values and are corrected using empirical scaling factors to improve accuracy. researchgate.net
For this compound, the simulated spectra would feature characteristic absorption bands. A comparison with experimental spectra serves as a rigorous check on the accuracy of the computed conformational and electronic structure.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm-1) | Expected Intensity (IR) |
|---|---|---|---|
| O-H Stretch | Phenolic Hydroxyl | 3550 - 3600 | Strong, Sharp (free); Broad (H-bonded) |
| C-H Stretch (Aromatic) | Aromatic Ring | 3050 - 3150 | Medium |
| C-H Stretch (Cyclopropyl) | Cyclopropyl Ring | 3000 - 3100 | Medium |
| C=C Stretch | Aromatic Ring | 1500 - 1600 | Medium-Strong |
| C-O Stretch | Phenol | 1200 - 1260 | Strong |
| C-Br Stretch | Aryl Bromide | 500 - 600 | Medium-Strong |
Molecular Docking and Ligand-Target Interaction Modeling (Focus on chemical interaction principles)
Molecular docking is a computational method that predicts how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor. openaccessjournals.com This technique is fundamental in drug discovery for predicting binding modes and affinities. nih.gov The analysis focuses on the chemical principles governing the non-covalent interactions between the ligand and the protein's binding site. nih.govmdpi.com
The binding of this compound would be governed by the following key interaction principles:
Hydrogen Bonding: The phenolic -OH group is a prime site for hydrogen bonding. The oxygen can act as a hydrogen bond acceptor, while the proton can act as a hydrogen bond donor. It would readily interact with polar amino acid residues like Serine, Threonine, Aspartate, or the protein backbone.
Halogen Bonding: The bromine atom can participate in halogen bonds, a directional interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site like a backbone carbonyl oxygen or an electron-rich aromatic ring of a residue. medchem-ippas.eumhko.sciencejst.go.jpu-strasbg.fr The strength of this interaction increases with the polarizability of the halogen, making bromine a significant contributor. medchem-ippas.eu
Hydrophobic and van der Waals Interactions: The nonpolar cyclopropyl group and the phenyl ring are well-suited for hydrophobic interactions within nonpolar pockets of the binding site, interacting favorably with alkyl side chains of residues like Alanine, Valine, Leucine, and Isoleucine.
π-Interactions: The aromatic ring can engage in several π-system interactions. These include π-π stacking (face-to-face or edge-to-face) with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, and π-cation interactions with positively charged residues such as Lysine or Arginine.
A molecular docking simulation would explore various poses of the ligand in the active site, and a scoring function would rank them based on the favorability of these combined interactions.
| Interaction Type | Ligand Moiety Involved | Potential Protein Partner Residues |
|---|---|---|
| Hydrogen Bond (Donor) | Hydroxyl (-OH) | Asp, Glu, Ser, Thr, Backbone C=O |
| Hydrogen Bond (Acceptor) | Hydroxyl (-OH) | Asn, Gln, Ser, Thr, His, Lys, Arg |
| Halogen Bond | Bromo (-Br) | Backbone C=O, Ser, Thr, Tyr |
| Hydrophobic/van der Waals | Cyclopropyl, Phenyl Ring | Ala, Val, Leu, Ile, Met, Pro |
| π-π Stacking | Phenyl Ring | Phe, Tyr, Trp, His |
| π-Cation | Phenyl Ring | Lys, Arg |
Emerging Research Frontiers and Future Perspectives for 4 Bromo 2 Cyclopropylphenol
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. mdpi.com The integration of flow chemistry for the synthesis and derivatization of 4-bromo-2-cyclopropylphenol could unlock numerous benefits. Flow reactors, with their high surface-area-to-volume ratio, enable superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.com This precise control can lead to higher yields, improved selectivity, and purer products, potentially minimizing the need for extensive purification steps. mdpi.com
Furthermore, flow chemistry setups can be readily integrated with automated synthesis platforms. rsc.org Automated systems, such as those employing automated flash chromatography, can streamline the entire synthesis and purification workflow, accelerating the production of this compound and its derivatives. epo.org The use of low-budget, 3D-printed equipment can make this advanced technology more accessible for laboratory-scale synthesis and optimization. beilstein-journals.org This approach is particularly advantageous for exploring hazardous reactions or unstable intermediates, as these are generated and consumed in small, manageable quantities within the confined volume of the reactor, significantly enhancing operational safety. mdpi.com
Exploration of Novel Catalytic Strategies for Chemo-, Regio-, and Stereoselective Transformations
The functional group handles on this compound—the phenol (B47542), the aromatic ring, and the cyclopropyl (B3062369) group—provide multiple sites for chemical modification. Future research will likely focus on novel catalytic strategies to selectively transform this molecule. Organohalides are versatile synthetic intermediates for forging new carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. nih.gov Advanced catalytic systems, for instance, could enable the chemo-, regio-, and stereoselective functionalization of the aromatic ring.
For example, methods for the catalytic bromochlorination of unsaturated systems, which utilize a Lewis base to activate a latent chloride source, demonstrate the potential for highly selective halogenations that could be adapted for phenols. nih.gov Similarly, rhodium(I)-catalyzed reactions have been used to construct phenol rings from cyclopropenes and alkynes, suggesting pathways for novel syntheses of substituted cyclopropylphenols. researchgate.net The development of catalysts that can selectively activate a specific C-H bond on the aromatic ring or perform transformations on the cyclopropyl group while leaving the rest of the molecule intact is a key area of interest. nih.govresearchgate.net Such selective transformations are crucial for building complex molecular architectures and accessing new chemical space for applications in medicinal chemistry and materials science. nih.gov
Applications in Advanced Materials Science, Including Organic Electronics and Sensing Platforms
The distinct electronic properties of this compound make it a promising building block for advanced materials. The cyclopropyl group can act as an electron-donating group through conjugation with the adjacent π-system of the phenyl ring, while the bromine atom is electron-withdrawing. unl.pt This electronic push-pull character, combined with the reactive phenolic hydroxyl group, makes it a candidate for incorporation into polymers and other functional materials. bldpharm.comsmolecule.com
In the field of organic electronics, materials with tailored electronic properties are essential for devices like organic field-effect transistors (OFETs) and organic photodetectors (OPDs). nih.gov By polymerizing or modifying this compound, it may be possible to create novel conducting polymers or organic semiconductors. nih.gov These materials could find use in flexible, biocompatible, and low-cost electronic devices. nih.gov Furthermore, the phenolic group offers a convenient point for immobilization onto surfaces, suggesting potential applications in chemical sensing platforms. Derivatives of this compound could be designed to bind specific analytes, with the electronic properties of the molecule changing upon binding, leading to a detectable signal.
Development of High-Throughput Synthesis and Screening Methodologies for Derivative Libraries
To fully explore the potential of the this compound scaffold, efficient methods for generating and testing large numbers of derivatives are required. High-throughput screening (HTS) and synthesis techniques are central to this effort. sigmaaldrich.comgoogle.ne By employing parallel synthesis techniques, a multitude of derivatives can be created simultaneously, where the core structure is modified with various functional groups. google.ne
DNA-Encoded Library (DEL) technology is a particularly powerful platform for this purpose. In DEL synthesis, chemical building blocks are attached to unique DNA tags. nih.govresearchgate.net This allows for the creation of massive libraries containing millions of distinct compounds in a single tube. These libraries can then be screened against a biological target or for a specific material property. The "mask and release" strategy in DEL synthesis enables complex, multi-step transformations on the DNA-tagged molecules, expanding the diversity of accessible structures. nih.govresearchgate.net Applying these high-throughput methodologies to this compound would rapidly generate extensive structure-activity relationship (SAR) or structure-property relationship (QSPR) data, accelerating the discovery of new drug candidates or high-performance materials. rsc.orgresearchgate.net
Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Predictive computational models are becoming indispensable tools in chemical research. Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors to correlate the chemical structure of a compound with its physical properties or biological activity. unimore.itresearchgate.net
For this compound and its derivatives, QSPR models could be developed to predict key physicochemical properties such as boiling point, density, and electronic characteristics based on calculated descriptors. unimore.it This would allow researchers to computationally pre-screen potential derivatives for desired material properties before undertaking their synthesis, saving time and resources. uwa.edu.au Similarly, QSAR models could predict the biological activity of derivatives, guiding the design of more potent and selective compounds for pharmaceutical applications. researchgate.net These in silico methods, by providing a quick estimation of a molecule's properties, focus laboratory efforts on the most promising candidates. mdpi.com
Opportunities in Sustainable Chemical Manufacturing and Waste Minimization
Modern chemistry places a strong emphasis on sustainability, or "green chemistry," which aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and derivatization of this compound present several opportunities for implementing these principles.
The use of highly selective catalytic processes, as opposed to stoichiometric reagents, is a cornerstone of green chemistry because it reduces waste. nih.gov For instance, developing catalytic bromination procedures that yield the desired 4-bromo isomer with high purity avoids the need for extensive purification to remove unwanted isomers, thereby minimizing solvent and material waste. google.com Furthermore, as discussed previously, employing continuous flow chemistry can lead to higher reaction yields and purity, which directly translates to less waste. mdpi.com By designing synthetic routes that are more atom-economical and energy-efficient, the environmental footprint associated with the manufacturing of this compound and its downstream products can be significantly reduced.
Integration with Artificial Intelligence and Machine Learning for Retrosynthetic Analysis and Reaction Prediction
Beyond just planning routes, ML models can predict the outcome of chemical reactions with increasing accuracy. neurips.cc By representing reactions as a text-based language or molecular graphs, transformer-based models and neural networks can predict reaction yields, identify optimal reaction conditions, and even suggest appropriate catalysts. arocjournal.comijsetpub.comresearchgate.net Integrating these AI and ML tools into the research and development workflow for this compound would dramatically accelerate the discovery of efficient synthetic pathways and the optimization of reaction conditions, enabling chemists to synthesize novel derivatives with greater speed and a higher probability of success. neurips.cc
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2-cyclopropylphenol, and what purity validation methods are recommended?
- Methodological Answer : Synthesis typically involves bromination of 2-cyclopropylphenol derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or Lewis acids). Post-synthesis purification via column chromatography or recrystallization is critical. Purity validation should combine High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ¹³C) to confirm structural integrity .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, aromatic protons influenced by bromine’s deshielding effect). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- IR Spectroscopy : Confirms phenolic -OH stretching (~3200–3600 cm⁻¹) and C-Br vibrations (~500–600 cm⁻¹) .
- X-ray Crystallography : Provides definitive structural elucidation via single-crystal analysis, using software like ORTEP-3 for visualization .
Q. How should researchers handle the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should assess thermal degradation (via thermogravimetric analysis, TGA), photostability (under UV-Vis light), and pH sensitivity. Store the compound in amber vials at –20°C under inert atmosphere to prevent bromine displacement or cyclopropane ring opening. Monitor decomposition by thin-layer chromatography (TLC) periodically .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model reaction pathways, such as bromine substitution by nucleophiles. Transition state analysis identifies steric effects from the cyclopropane ring. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via HPLC) .
Q. What strategies resolve discrepancies in reported biological activities of brominated phenolic compounds?
- Methodological Answer : Contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability or impurities. Use orthogonal assays (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity) and validate compound purity via mass spectrometry. Compare results with structurally analogous compounds (e.g., 4-bromo-2-fluorobenzaldehyde derivatives) to isolate substituent-specific effects .
Q. How to optimize regioselectivity in cyclopropane ring functionalization of this compound?
- Methodological Answer : Regioselective functionalization requires tailored catalysts (e.g., palladium complexes for C-H activation) or directing groups. For radical pathways, use TEMPO trapping to identify intermediates. Monitor regiochemistry via NOESY NMR or X-ray diffraction .
Q. What advanced techniques characterize intermolecular interactions of this compound in supramolecular assemblies?
- Methodological Answer : Single-crystal X-ray diffraction reveals packing motifs (e.g., halogen bonding via Br···O interactions). Pair with Hirshfeld surface analysis to quantify interaction contributions. Solution-phase studies (e.g., DOSY NMR) assess self-assembly dynamics in solvents .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data for brominated phenolic compounds in literature?
- Methodological Answer : Discrepancies in NMR or IR data may stem from solvent effects, pH, or tautomerism. Reproduce experiments under standardized conditions (e.g., DMSO-d₆ for NMR, KBr pellets for IR). Cross-reference with computational spectra (e.g., Gaussian-generated IR bands) to validate assignments .
Q. Why do synthetic yields vary for this compound across studies?
- Methodological Answer : Yield variations often arise from uncontrolled parameters like moisture sensitivity of brominating agents or competing side reactions (e.g., cyclopropane ring strain-induced rearrangements). Use in situ monitoring (e.g., ReactIR) to optimize reaction time and stoichiometry. Report yields with detailed procedural metadata (e.g., solvent grade, temperature gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
